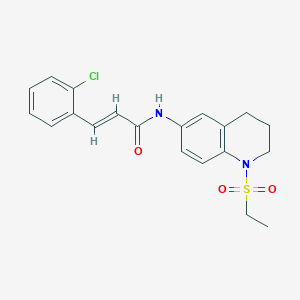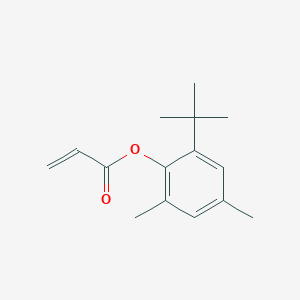
2-tert-Butyl-4,6-dimethylphenyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-4,6-dimethylphenyl prop-2-enoate is an organic compound with the molecular formula C15H20O2. It is a derivative of phenol and is characterized by the presence of a prop-2-enoate group attached to a phenyl ring substituted with tert-butyl and dimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,6-dimethylphenyl prop-2-enoate typically involves the esterification of 2-tert-butyl-4,6-dimethylphenol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-4,6-dimethylphenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-tert-Butyl-4,6-dimethylphenyl prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of various polymers and advanced materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of coatings, adhesives, and other industrial products due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-4,6-dimethylphenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with various enzymes and receptors. The molecular targets may include oxidative stress pathways, where the compound exerts its antioxidant effects by scavenging free radicals and reducing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-4-methylphenol: Similar in structure but lacks the prop-2-enoate group.
2,6-Di-tert-butyl-4-methylphenol: Another related compound with additional tert-butyl groups.
2-tert-Butyl-4,6-dimethylphenol: The parent phenol compound without the ester group.
Uniqueness
2-tert-Butyl-4,6-dimethylphenyl prop-2-enoate is unique due to the presence of the prop-2-enoate group, which imparts distinct chemical reactivity and potential applications. The combination of tert-butyl and dimethyl substitutions on the phenyl ring further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
89297-26-7 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(2-tert-butyl-4,6-dimethylphenyl) prop-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-7-13(16)17-14-11(3)8-10(2)9-12(14)15(4,5)6/h7-9H,1H2,2-6H3 |
Clave InChI |
SNAAPWFUVZMVIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




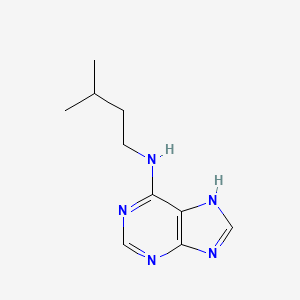
![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene](/img/structure/B14141779.png)
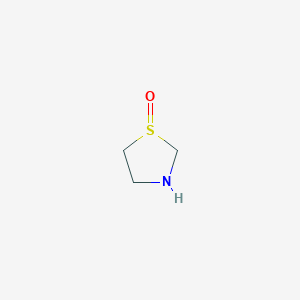

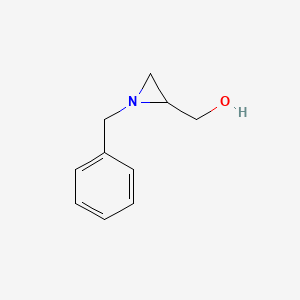
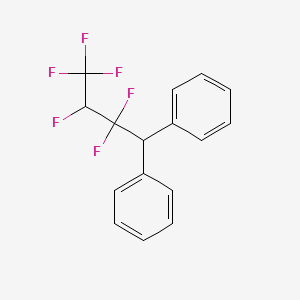
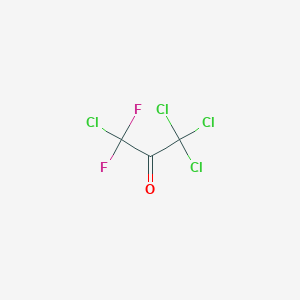
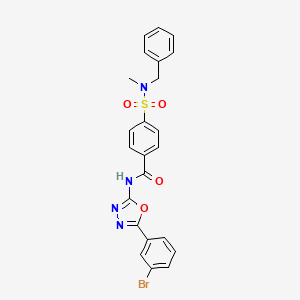
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14141816.png)

